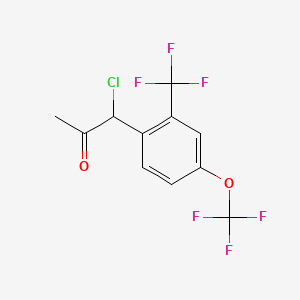

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

Description

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone featuring a propan-2-one backbone substituted with a chlorine atom and a highly fluorinated phenyl ring. The phenyl ring contains both trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, which impart strong electron-withdrawing effects. This compound is likely utilized as a pharmaceutical intermediate or synthetic precursor due to its reactive α-chloroketone moiety and fluorinated aromatic system, which enhance metabolic stability and lipophilicity in drug candidates . While direct data on its synthesis or applications are sparse in the provided evidence, structural analogs suggest it may be synthesized via halogenation or condensation reactions involving fluorinated benzaldehydes or acetophenones .

Properties

Molecular Formula |

C11H7ClF6O2 |

|---|---|

Molecular Weight |

320.61 g/mol |

IUPAC Name |

1-chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H7ClF6O2/c1-5(19)9(12)7-3-2-6(20-11(16,17)18)4-8(7)10(13,14)15/h2-4,9H,1H3 |

InChI Key |

SBIOEUJAKPYURD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound, followed by the introduction of trifluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s uniqueness lies in its dual trifluorinated substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Physical Properties

- Molecular Weight : The target compound (estimated MW ~334.6) is heavier than 1-chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one (MW 298.71) due to the additional -CF₃ group .

- Solubility: The fluorinated aryl system likely reduces solubility in polar solvents compared to phenolic analogs (e.g., 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) .

Crystallographic Insights

The trifluoromethoxy group in the target compound may induce torsional strain in the phenyl ring, affecting crystal packing.

Research Findings and Implications

- Pharmaceutical Relevance : Fluorinated analogs are prioritized in drug discovery for their enhanced bioavailability and resistance to metabolic degradation. The target compound’s fluorinated aryl system aligns with trends in kinase inhibitor and antiviral agent development .

- Synthetic Challenges : Introducing -CF₃ and -OCF₃ groups requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent), increasing synthesis complexity compared to methoxy or methylthio analogs .

- Safety Considerations: Fluorinated compounds often exhibit unique toxicity profiles; handling precautions for the target compound may exceed those for non-fluorinated ketones .

Biological Activity

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is a synthetic compound with potential biological activities. Its unique structure, characterized by the presence of trifluoromethyl and trifluoromethoxy groups, suggests significant interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown activity against various bacterial strains. A comparative study demonstrated that such compounds could inhibit the growth of Mycobacterium abscessus, a pathogen associated with severe lung infections .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one | Mycobacterium abscessus | 0.05 - 1 |

| Similar Triazole Derivative | Mycobacterium avium | 0.05 - 0.25 |

Herbicidal Activity

The compound has also been evaluated for its herbicidal potential. In a study focusing on phytoene desaturase inhibitors, analogs of this compound exhibited significant herbicidal activity against several weed species. The efficacy was determined through field trials where the compound demonstrated effective post-emergence control at concentrations ranging from 375 to 750 g/ha .

The biological activity of 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one can be attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of Enzymatic Pathways : The trifluoromethyl groups enhance lipophilicity, allowing better membrane penetration and interaction with target enzymes involved in lipid synthesis.

- Disruption of Cellular Processes : Similar compounds have been shown to disrupt cellular processes by inhibiting key metabolic pathways, leading to cell death in susceptible organisms.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antimycobacterial Activity : A study reported that derivatives similar to this compound showed promising results against clinical strains of Mycobacterium, demonstrating low toxicity against human cells while maintaining high selectivity indices .

- Agricultural Applications : Field trials conducted on various crops revealed that the application of this compound significantly reduced weed populations without adversely affecting crop yield, indicating its potential as an environmentally friendly herbicide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.